molecular formula C9H13NO2S B169537 3-Propylbenzenesulfonamide CAS No. 196107-64-9

3-Propylbenzenesulfonamide

Cat. No. B169537
CAS RN: 196107-64-9
M. Wt: 199.27 g/mol
InChI Key: URRAWPBGQJUEGS-UHFFFAOYSA-N
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Description

3-Propylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3,(H2,10,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature with a melting point of 56-57°C .

Mechanism of Action

Target of Action

3-Propylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting DNA synthesis and cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis . This disruption affects the cell’s ability to divide and proliferate, which can lead to cell death .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The specific ADME properties of this compound would need to be determined through further pharmacokinetic studies.

Result of Action

The primary result of the action of this compound is the inhibition of cell division and proliferation due to the disruption of folic acid synthesis . This can lead to cell death, particularly in rapidly dividing cells . The specific molecular and cellular effects would depend on the type of cells and the environment in which the compound is acting.

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as drugs or food, can affect the compound’s metabolism and excretion . The specific influence of these factors on this compound would need to be determined through further studies.

Safety and Hazards

3-Propylbenzenesulfonamide is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Propylbenzenesulfonamide are not available, research into sulfonamides and their derivatives continues to be a vibrant field, with potential applications in treating various diseases and conditions .

properties

IUPAC Name

3-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAWPBGQJUEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593003
Record name 3-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196107-64-9
Record name 3-Propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propylbenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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